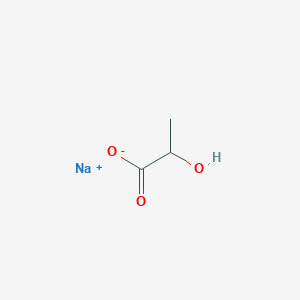
sodium;2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trinitrotoluene . It is a chemical compound that is widely recognized for its use as an explosive material. This compound is a yellow, odorless, solid substance that is relatively stable and can be safely handled under controlled conditions. It is primarily used in military applications and demolition activities due to its explosive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene through a series of steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, the dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Each nitration step requires careful control of temperature and the concentration of the acids to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: The crude product is purified through washing and recrystallization to remove impurities and by-products.
Safety Measures: Strict safety protocols are followed to prevent accidents due to the explosive nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert it into less nitrated compounds.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Various nucleophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Produces aminotoluenes or other partially reduced compounds.
Substitution: Results in the formation of substituted toluenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-trinitrotoluene has several applications in scientific research:
Chemistry: Used as a standard explosive in studies of detonation and explosive behavior.
Biology: Studied for its toxicological effects on living organisms.
Medicine: Research on its potential effects and mechanisms of toxicity.
Industry: Used in the development of explosive materials and safety protocols.
Wirkmechanismus
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. The rapid expansion of these gases results in an explosive force. The molecular targets and pathways involved in its explosive decomposition are primarily related to the nitro groups and their interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:
2,4-dinitrotoluene: Less nitrated and less explosive.
1,3,5-trinitrobenzene: Similar explosive properties but different molecular structure.
Nitroglycerin: More powerful explosive but less stable.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for military and demolition applications.
Eigenschaften
IUPAC Name |
sodium;2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














